- Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents, World Intellectual Property Organization, , ,
Cas no 947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine)
![6-iodoimidazo[1,2-a]pyridin-2-amine structure](https://de.kuujia.com/scimg/cas/947248-49-9x500.png)
947248-49-9 structure
Produktname:6-iodoimidazo[1,2-a]pyridin-2-amine
6-iodoimidazo[1,2-a]pyridin-2-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine
- 6-iodoimidazo[1,2-a]pyridin-2-amine
- 6-Iodoimidazo[1,2-a]pyridin-2-amine (ACI)
- WLZ3086
- SB10098
- 2-Amino-6-iodoimidazo[1,2-a]pyridine
- AS-42364
- MFCD14706543
- A857289
- 947248-49-9
- AKOS037629528
- 6-iodoimidazo[1,2-a]pyridine-2-amine
- SCHEMBL3138257
- 2-AMino-6-iodo-iMidazo[1,2-a]pyridine
- CTFSFUSMLGMIPV-UHFFFAOYSA-N
- SY036443
- CS-0050184
-
- MDL: MFCD14706543
- Inchi: 1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
- InChI-Schlüssel: CTFSFUSMLGMIPV-UHFFFAOYSA-N
- Lächelt: IC1C=CC2=NC(=CN2C=1)N
Berechnete Eigenschaften
- Genaue Masse: 258.96064g/mol
- Monoisotopenmasse: 258.96064g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 153
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 43.3Ų
6-iodoimidazo[1,2-a]pyridin-2-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-25G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% | 25g |
¥ 21,502.00 | 2023-04-12 | |
abcr | AB513709-1 g |
6-Iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 1g |
€727.20 | 2023-04-18 | ||
eNovation Chemicals LLC | D494169-1G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% HPLC | 1g |
$430 | 2024-05-23 | |
abcr | AB513709-1g |
6-Iodoimidazo[1,2-a]pyridin-2-amine; . |
947248-49-9 | 1g |
€662.00 | 2024-08-02 | ||
eNovation Chemicals LLC | D494169-25G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% HPLC | 25g |
$4045 | 2024-05-23 | |
TRC | I737883-10mg |
6-Iodoimidazo[1,2-A]pyridin-2-amine |
947248-49-9 | 10mg |
$ 70.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-5G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% | 5g |
¥ 6,910.00 | 2023-04-12 | |
eNovation Chemicals LLC | D914049-1g |
2-Amino-6-iodoimidazo[1,2-a]pyridine |
947248-49-9 | 95% | 1g |
$1650 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120824-1g |
6-Iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% | 1g |
¥5402.00 | 2024-04-24 | |
1PlusChem | 1P00690F-250mg |
6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 95% | 250mg |
$172.00 | 2025-02-21 |
6-iodoimidazo[1,2-a]pyridin-2-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux
Referenz
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ; 16 h, rt
Referenz
- Fragment based discovery of a novel and selective PI3 kinase inhibitorBioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6586-6590,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux
Referenz
- Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5221-5224,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C
Referenz
- Preparation of imidazopyridinyl compounds for treatment of proliferative disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C
Referenz
- Preparation of imidazopyridinyl compounds for treatment of neurodegenerative disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; 12 h, reflux
Referenz
- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3KBioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt
1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt
Referenz
- Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C
1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C
Referenz
- Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7326-7329,
6-iodoimidazo[1,2-a]pyridin-2-amine Raw materials
- 1,1-Dimethylethyl N-(6-iodoimidazo[1,2-a]pyridin-2-yl)carbamate
- 1(2H)-Pyridineacetamide, 5-iodo-2-[[(4-methylphenyl)sulfonyl]imino]-
- 2,2,2-trifluoro-N-{6-iodoimidazo[1,2-a]pyridin-2-yl}acetamide
- 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-3-yl)acetamide
6-iodoimidazo[1,2-a]pyridin-2-amine Preparation Products
6-iodoimidazo[1,2-a]pyridin-2-amine Verwandte Literatur
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine) Verwandte Produkte
- 338394-19-7(5-(2-Anilinovinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile)
- 133005-88-6(cis-Stilbene-4,4'-dicarboxylic acid)
- 838584-50-2(5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid)
- 503864-33-3(<br>4-Cyano-3-methyl-5-(2-phenoxy-acetylamino)-thiophene-2-carboxylic acid (2-m ethoxy-phenyl)-amide)
- 2649057-95-2(1,2,4,5-Tetrafluoro-3-(2-isocyanatoethyl)benzene)
- 1049158-14-6(3-(2,4-difluorophenyl)but-2-enoic acid)
- 1865123-30-3(3-Piperidinecarbonitrile, 3-(2-methoxyethyl)-)
- 2227677-31-6((1R)-2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol)
- 1157501-60-4(2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile)
- 1247673-52-4(2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine

Reinheit:99%
Menge:10g
Preis ($):2243.0